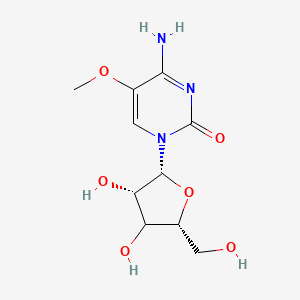

5-Methoxy cytidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H15N3O6 |

|---|---|

Molekulargewicht |

273.24 g/mol |

IUPAC-Name |

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O6/c1-18-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6?,7+,9-/m1/s1 |

InChI-Schlüssel |

IZFJAICCKKWWNM-AOXOCZDOSA-N |

Isomerische SMILES |

COC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Kanonische SMILES |

COC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylcytidine: Structure, Synthesis, and Biological Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methylcytidine (m5C), a critical modified nucleoside involved in epigenetic and epitranscriptomic regulation. While the initial query concerned 5-methoxycytidine, the vast body of scientific literature focuses on the closely related and biologically paramount 5-methylcytidine. This document will clarify the structural distinctions and then delve into the detailed chemistry, synthesis, and functional importance of 5-methylcytidine, a molecule of significant interest in various fields of biomedical research.

Clarification: 5-Methoxycytidine vs. 5-Methylcytidine

5-Methoxycytidine would be a cytidine molecule with a methoxy group (-OCH₃) attached to the 5th carbon of the pyrimidine ring. In contrast, 5-methylcytidine possesses a methyl group (-CH₃) at this same position. While theoretically conceivable, 5-methoxycytidine is not a commonly occurring or extensively studied nucleoside modification. The prominent and biologically active modification is 5-methylcytidine, which plays a crucial role in cellular processes.

Chemical Structure and Properties of 5-Methylcytidine

5-Methylcytidine is a pyrimidine nucleoside that is structurally analogous to cytidine, with the addition of a methyl group at the C5 position of the cytosine base. This modification has significant effects on the molecule's properties and biological function.[1]

IUPAC Name: 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one[2]

Chemical Formula: C₁₀H₁₅N₃O₅[2][3]

| Property | Value | Source |

| Molecular Weight | 257.24 g/mol | [3] |

| CAS Number | 2140-61-6 | |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 212-215 °C (decomposes) | |

| Solubility | Water: 25 mg/mL | |

| UV Maximum | 279 nm |

Synthesis of 5-Methylcytidine

The synthesis of 5-methylcytidine and its derivatives, particularly for incorporation into oligonucleotides, is a well-established process in medicinal and biological chemistry. One common approach involves the chemical modification of a uridine precursor.

Experimental Protocol: Synthesis of 5-Methyl-2'-deoxycytidine Derivatives

A representative synthetic pathway for 5-substituted pyrimidine 2'-deoxynucleosides often starts from 5-iodo-2'-deoxyuridine. The following is a generalized multi-step synthesis:

-

Protection of Hydroxyl Groups: The hydroxyl groups on the ribose or deoxyribose sugar are protected to prevent unwanted side reactions. This is often achieved using protecting groups like silyl ethers.

-

Introduction of the Methyl Group: A methyl group can be introduced at the C5 position of the pyrimidine ring through various methods, including the use of organometallic reagents.

-

Conversion to Cytidine: The protected and methylated uridine derivative is then converted to the corresponding cytidine derivative. This typically involves a process of amination.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final 5-methylcytidine product.

A detailed, specific synthetic scheme can be found in the literature, for instance, in studies describing the divergent synthesis of 5-substituted pyrimidine 2'-deoxynucleosides.

Biological Role and Signaling Pathways

5-methylcytidine is a key player in epigenetics and epitranscriptomics, influencing gene expression and other cellular processes without altering the primary DNA or RNA sequence.

Role in DNA (5-methyl-2'-deoxycytidine)

In DNA, 5-methylcytosine (the base in 5-methyl-2'-deoxycytidine) is the most well-characterized epigenetic mark. It is primarily found in the context of CpG dinucleotides.

-

Gene Silencing: Methylation of CpG islands in promoter regions is strongly associated with transcriptional repression.

-

Genomic Imprinting: Parent-of-origin-specific gene expression is regulated by DNA methylation.

-

X-Chromosome Inactivation: Methylation plays a role in the silencing of one of the X chromosomes in females.

-

Chromatin Structure: The methyl group of 5-methylcytosine can be recognized by methyl-CpG-binding domain (MBD) proteins, which in turn recruit other proteins to modify chromatin and create a more compact, transcriptionally silent state.

The establishment and maintenance of DNA methylation patterns are carried out by a family of enzymes called DNA methyltransferases (DNMTs).

Role in RNA

5-methylcytidine is also found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). Its functions in RNA are still being actively investigated but are known to include:

-

tRNA Stability and Function: m5C modifications in tRNA are crucial for its structural integrity and proper function in translation.

-

rRNA Processing: Methylation of rRNA is important for ribosome biogenesis and function.

-

mRNA Export and Translation: m5C in mRNA has been implicated in regulating its export from the nucleus and the efficiency of its translation into protein.

The enzymes responsible for RNA methylation are distinct from DNMTs and are known as RNA methyltransferases, such as those from the NSUN family.

The Oxidative Demethylation Pathway

For a long time, DNA methylation was considered a stable, irreversible mark. However, the discovery of the Ten-Eleven Translocation (TET) family of enzymes revealed a pathway for active demethylation. This pathway involves the sequential oxidation of 5-methylcytosine.

-

5-methylcytosine (5mC) is oxidized by TET enzymes to 5-hydroxymethylcytosine (5hmC) .

-

5hmC can be further oxidized by TETs to 5-formylcytosine (5fC) .

-

5fC is then oxidized to 5-carboxylcytosine (5caC) .

-

Both 5fC and 5caC can be recognized and excised by thymine-DNA glycosylase (TDG), followed by base excision repair (BER) to revert the base back to an unmodified cytosine.

Experimental Methods for Studying 5-Methylcytidine

A variety of techniques are employed to detect and quantify 5-methylcytidine in DNA and RNA.

| Method | Principle | Application |

| Bisulfite Sequencing | Chemical treatment with sodium bisulfite deaminates cytosine to uracil, but 5-methylcytosine is resistant. Sequencing reveals the locations of m5C at single-base resolution. | Gold standard for DNA methylation mapping. |

| Methylated DNA Immunoprecipitation (MeDIP) | Uses an antibody to specifically pull down methylated DNA fragments, which are then identified by sequencing or microarray. | Genome-wide analysis of methylation patterns. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides highly accurate quantification of global 5-methylcytidine levels in a sample. | Quantitative analysis of total m5C content. |

| m5C RNA Immunoprecipitation (m5C-RIP) | An antibody-based method to enrich for RNA molecules containing m5C, followed by sequencing to identify methylated transcripts. | Transcriptome-wide mapping of m5C in RNA. |

Experimental Workflow: Bisulfite Sequencing

Conclusion

5-Methylcytidine is a pivotal molecule in the regulation of gene expression and cellular function. Its role as an epigenetic and epitranscriptomic marker makes it a subject of intense research, particularly in the context of development, disease, and therapeutics. Understanding its chemical properties, synthesis, and biological pathways is fundamental for researchers in molecular biology, oncology, and drug development. This guide has provided a foundational overview to support these endeavors.

References

An In-depth Technical Guide to 5-Methylcytidine

A Note to the Reader: This technical guide provides comprehensive information on 5-Methylcytidine. Initial searches for "5-Methoxycytidine" did not yield significant results for a distinct, commonly researched compound with that name. It is possible that "5-Methoxycytidine" was a typographical error for the well-studied and structurally similar nucleoside, 5-Methylcytidine, which is the focus of this document.

Introduction

5-Methylcytidine (m5C) is a modified nucleoside that plays a crucial role in the epigenetic regulation of gene expression.[1][2][3] It is derived from the methylation of cytosine at the 5th carbon position of the pyrimidine ring.[3] This modification is found in the DNA and various RNA species of most living organisms, from bacteria to mammals.[1] In DNA, 5-methylcytosine is a key epigenetic mark involved in gene silencing, genomic imprinting, and the stability of the genome. In RNA, m5C contributes to the structural stability of tRNA and rRNA and is involved in the regulation of mRNA translation and stability. Given its fundamental role in cellular processes, 5-methylcytidine and its metabolic pathways are of significant interest to researchers in molecular biology, drug development, and diagnostics.

Chemical and Physical Properties

5-Methylcytidine is a white solid with a molecular formula of C10H15N3O5 and a molecular weight of 257.24 g/mol . It is soluble in water and polar organic solvents like DMSO and DMF. Detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2140-61-6 | |

| Molecular Formula | C10H15N3O5 | |

| Molecular Weight | 257.24 g/mol | |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 212-215 °C (decomposes) | |

| Solubility | Water: 25 mg/mL (clear, colorless), DMF: 10 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | |

| UV Absorption (λmax) | 279 nm | |

| SMILES | CC1=CN([C@@H]2O--INVALID-LINK----INVALID-LINK--[C@H]2O)C(=O)N=C1N | |

| InChI Key | ZAYHVCMSTBRABG-JXOAFFINSA-N |

Biological Role and Signaling Pathways

The biological significance of 5-methylcytidine is primarily understood through the lens of DNA and RNA methylation. These processes are dynamic and are regulated by a series of enzymes that add or remove methyl groups, thereby influencing gene expression.

DNA Methylation and Demethylation Cycle:

In DNA, methylation is established and maintained by DNA methyltransferases (DNMTs) which transfer a methyl group from S-adenosylmethionine (SAM) to cytosine. The process can be reversed through a series of oxidation steps initiated by the Ten-Eleven Translocation (TET) family of enzymes, which convert 5-methylcytosine to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms can then be excised by the base excision repair (BER) pathway, leading to the restoration of an unmodified cytosine.

RNA Methylation:

In RNA, 5-methylcytidine is introduced post-transcriptionally by RNA methyltransferases, such as those from the NSUN family of enzymes. This modification can influence RNA stability, translation efficiency, and the interaction of RNA with binding proteins. For instance, m5C in mRNA has been shown to protect transcripts from degradation and can recruit specific binding proteins that modulate translation.

Experimental Protocols

1. Synthesis of 5-Methyl-2'-deoxycytidine Phosphoramidite for Oligonucleotide Synthesis

This protocol outlines a general approach for the synthesis of the phosphoramidite building block of 5-methyl-2'-deoxycytidine, which is essential for incorporating this modified nucleoside into synthetic DNA oligonucleotides. The synthesis often starts from a related, commercially available nucleoside like 5-iodo-2'-deoxyuridine.

-

Step 1: Introduction of the Methyl Group: The synthesis can begin with the conversion of 5-iodo-2'-deoxyuridine to 5-methyl-2'-deoxyuridine. This can be achieved through a palladium-catalyzed cross-coupling reaction with a methylating agent.

-

Step 2: Conversion to Cytidine: The resulting 5-methyl-2'-deoxyuridine is then converted to 5-methyl-2'-deoxycytidine. This typically involves a two-step process: first, the 4-keto group is activated, for example, by treatment with a sulfonating agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), followed by amination with aqueous ammonia.

-

Step 3: Protection of Functional Groups: To prepare the phosphoramidite, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amino group is protected with an acyl group, such as a benzoyl (Bz) or acetyl (Ac) group.

-

Step 4: Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base to yield the desired 5-methyl-2'-deoxycytidine phosphoramidite.

2. Quantification of 5-Methylcytidine in DNA by LC-MS/MS

This protocol describes a highly sensitive method for the quantification of 5-methylcytosine in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

DNA Extraction and Hydrolysis: Genomic DNA is extracted from cells or tissues using a standard DNA extraction kit. The purified DNA is then enzymatically hydrolyzed to its constituent nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

Stable Isotope Labeled Internal Standard: A known amount of a stable isotope-labeled internal standard, such as [¹³C,¹⁵N₂]-5-methyl-2'-deoxycytidine, is added to the sample to allow for accurate quantification.

-

Chromatographic Separation: The mixture of nucleosides is separated using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native 5-methyl-2'-deoxycytidine and the isotope-labeled internal standard are monitored for quantification.

Conclusion

5-Methylcytidine is a pivotal molecule in the field of epigenetics and RNA biology. Its presence and dynamic regulation are fundamental to the control of gene expression and cellular function. The methodologies for its synthesis and detection are well-established, enabling detailed investigations into its biological roles. Further research into the complex interplay of 5-methylcytidine with other epigenetic modifications and its impact on disease states will undoubtedly open new avenues for therapeutic intervention and diagnostics.

References

An In-depth Technical Guide to the Synthesis of 5-Methoxycytidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxycytidine, a modified pyrimidine nucleoside, and its derivatives are of significant interest in the fields of epigenetics, antiviral research, and drug development. The introduction of a methoxy group at the 5-position of the cytosine base can alter the molecule's biological activity, metabolic stability, and base-pairing properties. This technical guide provides a comprehensive overview of the synthetic pathways for 5-methoxycytidine and its key derivative, 5-methoxy-2'-deoxycytidine. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical synthesis of these important compounds in a laboratory setting.

Introduction

Modified nucleosides are fundamental tools in the study of nucleic acid structure and function, and they form the basis of many therapeutic agents. 5-Methoxycytidine and its deoxy counterpart, 5-methoxy-2'-deoxycytidine, are synthetic nucleoside analogs that have garnered attention for their potential applications in various areas of biomedical research. The 5-methoxy modification can influence the conformational preferences of the nucleoside and its interactions with enzymes and proteins, making it a valuable probe for biological systems. This guide will focus on the chemical synthesis of these molecules, providing a practical resource for researchers in the field.

Synthetic Pathways

The synthesis of 5-methoxycytidine and its derivatives can be approached through two primary strategies:

-

Pathway A: Post-glycosylation modification. This approach involves the synthesis of a 5-substituted cytidine precursor, followed by the introduction of the methoxy group at the 5-position. A common and practical route within this strategy is the methylation of the 5-hydroxymethyl group of a suitably protected 5-hydroxymethylcytidine or 5-hydroxymethyl-2'-deoxycytidine.

-

Pathway B: Glycosylation of a modified base. This strategy involves the synthesis of the 5-methoxycytosine base first, followed by its glycosylation with a protected ribose or deoxyribose derivative to form the desired nucleoside.

This guide will primarily focus on Pathway A , as it leverages the readily available starting materials and well-established methodologies for the synthesis of the 5-hydroxymethylcytidine precursor.

Synthesis of 5-Methoxy-2'-deoxycytidine via Methylation of 5-Hydroxymethyl-2'-deoxycytidine

A key and efficient route to 5-methoxy-2'-deoxycytidine involves the selective methylation of the 5-hydroxymethyl group of a protected 5-hydroxymethyl-2'-deoxycytidine derivative. The general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of 5-Methoxy-2'-deoxycytidine.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of 5-methoxy-2'-deoxycytidine, based on established literature methods for the synthesis of the 5-hydroxymethyl-2'-deoxycytidine precursor and plausible subsequent methylation reactions.

This procedure follows a multi-step synthesis starting from 5-iodo-2'-deoxyuridine.

Step 1: Protection of 3',5'-Hydroxyl Groups To a solution of 5-iodo-2'-deoxyuridine in anhydrous DMF, tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The protected intermediate is then isolated by aqueous workup and purification.

Step 2: Formylation at the C5 Position The protected 5-iodo-2'-deoxyuridine is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise, followed by the addition of N,N-dimethylformamide (DMF). The reaction is stirred at low temperature and then quenched. The resulting 5-formyl derivative is purified by column chromatography.

Step 3: Reduction of the Formyl Group The 5-formyl-2'-deoxyuridine derivative is dissolved in methanol, and sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction is stirred until completion and then worked up to yield 3',5'-di-O-tert-butyldimethylsilyl-5-hydroxymethyl-2'-deoxyuridine.

Step 4: Conversion of the Uridine to a Cytidine Derivative The protected 5-hydroxymethyl-2'-deoxyuridine is treated with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like acetonitrile, followed by treatment with aqueous ammonia. This two-step, one-pot procedure converts the uracil ring to a cytosine ring.

Step 5: Protection Strategy Before the selective methylation of the 5-hydroxymethyl group, the exocyclic N4-amino group and the 5'-hydroxyl group are typically protected. The N4-amino group is commonly protected with a benzoyl (Bz) group using benzoyl chloride. The 5'-hydroxyl group is often protected with a dimethoxytrityl (DMTr) group to facilitate purification and for its utility in potential phosphoramidite synthesis.

This is a critical step for which two plausible methods are presented, the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice of method will depend on the specific protecting groups present on the nucleoside.

Method A: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In this case, the protected 5-hydroxymethyl-2'-deoxycytidine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the 5-hydroxymethyl group, followed by the addition of a methylating agent like methyl iodide (MeI).[1]

-

Protocol: To a solution of the protected 5-hydroxymethyl-2'-deoxycytidine in anhydrous THF at 0 °C, sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, and then methyl iodide (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with methanol and subjected to an aqueous workup. The crude product is purified by silica gel chromatography.

Method B: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol to an ether under mild conditions.[4] This reaction typically involves triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate, with methanol serving as the source of the methoxy group.

-

Protocol: To a solution of the protected 5-hydroxymethyl-2'-deoxycytidine, triphenylphosphine (1.5 eq), and methanol (5 eq) in anhydrous THF at 0 °C, diethyl azodicarboxylate (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography to yield the 5-methoxymethyl derivative.

Step 7: Removal of Protecting Groups The final step involves the removal of all protecting groups (e.g., TBDMS, Bz, DMTr) to yield the final product, 5-methoxy-2'-deoxycytidine. The specific deprotection conditions will depend on the protecting groups used. For instance, TBDMS groups are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF), while benzoyl and DMTr groups can be removed under acidic and basic conditions, respectively.

Synthesis of 5-Methoxycytidine Phosphoramidite

For the incorporation of 5-methoxycytidine into oligonucleotides, the corresponding phosphoramidite derivative is required. The synthesis of the phosphoramidite follows the general pathway for 5-methoxy-2'-deoxycytidine, with the final step being the phosphitylation of the 3'-hydroxyl group.

Caption: Final step in the synthesis of 5-Methoxy-2'-deoxycytidine phosphoramidite.

Experimental Protocol: Phosphitylation

The 5'-DMTr, N4-Bz protected 5-methoxy-2'-deoxycytidine is dissolved in anhydrous dichloromethane. N,N-diisopropylethylamine (DIPEA) is added, followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred at room temperature under an inert atmosphere until completion. The reaction mixture is then washed, dried, and the solvent is evaporated. The resulting phosphoramidite is purified, typically by precipitation or flash chromatography, and stored under anhydrous conditions.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps leading to 5-hydroxymethyl-2'-deoxycytidine phosphoramidite, which is a crucial intermediate. Yields for the final methylation step to 5-methoxycytidine derivatives would be dependent on the chosen method and optimization.

| Step | Starting Material | Product | Typical Yield (%) |

| Protection of 3',5'-OH | 5-Iodo-2'-deoxyuridine | 3',5'-Di-O-TBDMS-5-iodo-2'-deoxyuridine | >90 |

| Formylation at C5 | Protected 5-iodo-2'-deoxyuridine | 3',5'-Di-O-TBDMS-5-formyl-2'-deoxyuridine | 80-90 |

| Reduction to 5-hydroxymethyl | Protected 5-formyl-2'-deoxyuridine | 3',5'-Di-O-TBDMS-5-hydroxymethyl-2'-deoxyuridine | >90 |

| Uridine to Cytidine Conversion | Protected 5-hydroxymethyluridine | 3',5'-Di-O-TBDMS-5-hydroxymethyl-2'-deoxycytidine | 70-85 |

| N4-Benzoylation and 5'-DMTr protection | Protected 5-hydroxymethylcytidine | 5'-O-DMTr-N4-benzoyl-3'-O-TBDMS-5-hydroxymethyl-2'-deoxycytidine | 75-85 |

| Phosphitylation | Protected 5-hydroxymethylcytidine | 5-Hydroxymethyl-2'-deoxycytidine Phosphoramidite | 80-90 |

Conclusion

The synthesis of 5-methoxycytidine and its derivatives is a multi-step process that relies on established nucleoside chemistry. The most practical approach involves the preparation of a 5-hydroxymethylcytidine precursor, followed by a selective O-methylation of the 5-hydroxymethyl group. This guide provides a detailed framework, including experimental considerations and workflow diagrams, to aid researchers in the successful synthesis of these valuable molecules for their studies in drug discovery and chemical biology. Further optimization of the methylation step will be crucial for achieving high overall yields.

References

The Emerging Roles of 5-Methoxycytidine: An Epitranscriptomic Regulator

A Technical Guide for Researchers and Drug Development Professionals

November 27, 2025

Abstract

5-Methoxycytidine (5-moC) and its more prevalent precursor, 5-methylcytidine (m5C), are critical post-transcriptional RNA modifications implicated in a myriad of biological processes. This technical guide provides an in-depth exploration of the biological significance of 5-methylcytidine, its enzymatic regulation, and its impact on RNA function, with a particular focus on its relevance to researchers, scientists, and drug development professionals. We delve into the intricate roles of m5C in modulating mRNA stability, nuclear export, and translation, and its crucial functions within tRNA and rRNA. Furthermore, this guide details the methodologies for detecting and quantifying m5C, and presents the current understanding of its involvement in human diseases, including cancer and neurological disorders, highlighting its potential as a therapeutic target.

Introduction to 5-Methylcytidine (m5C)

5-methylcytosine (m5C) is a post-transcriptional modification found in various RNA molecules, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), messenger RNAs (mRNAs), and various non-coding RNAs.[1][2] This modification, where a methyl group is added to the C5 position of a cytosine residue, is a dynamic and reversible process, suggesting its role as a key player in the epitranscriptomic regulation of gene expression.[2] The enzymes responsible for depositing this mark are known as "writers" (methyltransferases), while "erasers" (demethylases) remove it, and "readers" (binding proteins) recognize m5C to elicit a functional response.[2]

Biological Roles of 5-Methylcytidine

The presence of m5C in different RNA species points to its diverse and context-dependent functions.

Role in mRNA

In messenger RNA, m5C has been shown to influence stability, nuclear export, and translation.[2] The location of m5C within an mRNA molecule appears to be a key determinant of its function. For instance, m5C sites are enriched in the 5' untranslated region (UTR) and near start codons, where they have been observed to be inversely correlated with ribosome association, suggesting a role in modulating translation. Specific reader proteins, such as ALYREF and YBX1, can bind to m5C-modified mRNA to mediate its nuclear export and enhance its stability, respectively.

Role in tRNA

tRNAs are the most abundantly m5C-modified RNA species. The modification is crucial for tRNA structure and function. For example, m5C at position 38 of the anticodon loop in tRNA^(Asp) is required for efficient amino acid charging and translation. Furthermore, m5C modifications in the variable loop and T-stem-loop region contribute to the overall stability of the tRNA structure. In yeast tRNA^(Phe), 5-methylcytidine is essential for the cooperative binding of Mg2+ and a subsequent conformational change in the anticodon stem-loop.

Role in Mitochondrial tRNA (mt-tRNA)

Post-transcriptional modifications in mitochondrial tRNAs are critical for mitochondrial protein synthesis. The enzyme NSUN2 has been identified as being responsible for introducing m5C at positions 48-50 in several mammalian mitochondrial tRNAs. The absence of these modifications can have pathological consequences.

Role in rRNA

In ribosomal RNA, m5C is thought to play a role in ensuring translational fidelity.

Oxidized Derivatives of m5C

5-methylcytidine can be further oxidized to 5-hydroxymethylcytidine (hm5C) and 5-formylcytidine (f5C) by enzymes such as the TET family of dioxygenases and ALKBH1. These oxidized forms represent additional layers of regulation. For instance, TET2-mediated oxidation of m5C to hm5C in tRNA has been shown to promote translation. Another derivative, 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm), has been identified as a stable RNA modification.

Enzymatic Regulation of m5C

The levels of m5C are dynamically regulated by the interplay of methyltransferases ("writers") and demethylases ("erasers").

Writers: RNA Methyltransferases

The NSUN (NOP2/Sun domain) family of proteins and DNMT2 (TRDMT1) are the primary enzymes responsible for depositing m5C on RNA.

-

NSUN2: This is a major m5C methyltransferase that targets a wide range of RNAs, including cytoplasmic tRNAs, mRNAs, and mitochondrial tRNAs. The majority of tested m5C sites in both mRNAs and non-coding RNAs show a clear dependence on NSUN2.

-

NSUN3: This enzyme is involved in the modification of mitochondrial tRNAs.

-

NSUN6: This enzyme methylates cytoplasmic tRNAs.

-

DNMT2 (TRDMT1): This enzyme specifically methylates cytosine 38 in the anticodon loop of certain tRNAs, such as tRNA^(Asp), tRNA^(Val), and tRNA^(Gly).

Erasers: RNA Demethylases

The removal of the methyl group from m5C is less well understood, but the TET family of enzymes and ALKBH1 have been implicated in the oxidative demethylation of m5C.

-

TET (Ten-Eleven Translocation) Enzymes: These dioxygenases can oxidize m5C to hm5C, f5C, and 5-carboxylcytosine (5caC). TET2, in particular, has been shown to oxidize m5C in tRNAs, thereby promoting translation.

-

ALKBH1: This enzyme is a mitochondrial DNA and RNA dioxygenase that is also involved in the demethylation of cytoplasmic tRNAs. It can oxidize m5C at the wobble position of tRNA-Leu-CAA.

Signaling Pathways and Functional Consequences

The deposition and removal of m5C are integral parts of cellular signaling pathways that regulate gene expression.

Caption: The m5C epitranscriptomic regulatory pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to 5-methylcytidine and its derivatives.

Table 1: Levels of 5-methyl-2'-deoxycytidine (5-MedC) in DNA

| Sample Source | 5-MedC Level (% of dC) | Reference |

| Calf Thymus DNA | 6.26% | |

| HeLa Cell DNA | 3.02% | |

| Rat Liver DNA | 3.55% |

Table 2: Urinary Levels of 5-methylcytosine (5-meC) and 5-methyl-2'-deoxycytidine (5-medC) in Healthy Males (n=376)

| Analyte | Mean Level (ng/mg creatinine) | Standard Deviation | Reference |

| 5-meC | 28.4 | 14.3 | |

| 5-medC | 7.04 | 7.2 |

Table 3: Detection Limits of 5-meC and 5-medC by LC-MS/MS

| Analyte | Detection Limit (pg) | Reference |

| 5-meC | 1.2 | |

| 5-medC | 0.3 |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 5-methylcytidine. Below are outlines of key experimental protocols.

Detection and Quantification of m5C by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of m5C in RNA and DNA.

Caption: Workflow for LC-MS/MS-based m5C detection.

Protocol Outline:

-

RNA/DNA Isolation: Isolate total RNA or genomic DNA from the desired source using standard protocols.

-

Enzymatic Hydrolysis: Digest the purified nucleic acids into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).

-

MS/MS Detection: Introduce the separated nucleosides into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect the transition of the parent ion (m5C) to a specific daughter ion.

-

Quantification: Quantify the amount of m5C by comparing its signal to that of a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-m5C) that was spiked into the sample prior to digestion.

RNA Bisulfite Sequencing (RNA-BisSeq)

RNA bisulfite sequencing allows for the transcriptome-wide, single-nucleotide resolution mapping of m5C sites. The principle is based on the chemical conversion of unmethylated cytosine to uracil by sodium bisulfite, while m5C remains unchanged.

Caption: Workflow for RNA bisulfite sequencing.

Protocol Outline:

-

RNA Isolation and Fragmentation: Isolate total RNA and fragment it to the desired size.

-

Bisulfite Conversion: Treat the RNA with sodium bisulfite, which deaminates unmethylated cytosines to uracils. 5-methylcytosine is resistant to this conversion.

-

Reverse Transcription and Library Preparation: Reverse transcribe the bisulfite-treated RNA into cDNA. During this step, the uracils are read as thymines. Prepare a sequencing library from the resulting cDNA.

-

High-Throughput Sequencing: Sequence the library using a next-generation sequencing platform.

-

Bioinformatic Analysis: Align the sequencing reads to a reference genome/transcriptome. Sites that were originally cytosines in the reference but are read as thymines in the sequencing data are identified as unmethylated cytosines. Sites that remain as cytosines are identified as potential m5C sites.

5-Methylcytidine in Disease and as a Therapeutic Target

Aberrant m5C modification has been implicated in the pathogenesis of various diseases, making the enzymes involved in this pathway potential therapeutic targets.

-

Cancer: Dysregulation of m5C writers and erasers has been observed in several types of cancer. For example, aberrant m5C hypermethylation can contribute to resistance to EGFR inhibitors in non-small cell lung cancer.

-

Neurological Disorders: Mutations in the NSUN2 gene are associated with autosomal recessive intellectual disability.

-

Mitochondrial Diseases: Defects in mt-tRNA modification, including m5C, can lead to mitochondrial dysfunction.

The development of small molecule inhibitors or activators of m5C-modifying enzymes represents a promising avenue for therapeutic intervention in these and other diseases.

Conclusion

5-Methoxycytidine and its precursor 5-methylcytidine are emerging as pivotal players in the epitranscriptomic landscape. Their roles in fine-tuning gene expression through the regulation of RNA stability, processing, and translation are becoming increasingly apparent. The methodologies for their detection and the identification of the enzymatic machinery that governs their dynamic regulation have provided a solid foundation for future research. For professionals in drug development, the m5C pathway offers a novel set of potential therapeutic targets for a range of human diseases. A deeper understanding of the context-specific functions of m5C and its derivatives will undoubtedly pave the way for innovative diagnostic and therapeutic strategies.

References

5-Methoxycytidine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Methoxycytidine (5-moC) is a modified cytidine analog with significant potential in various research and therapeutic applications. As a derivative of cytidine, it belongs to a class of molecules that can influence fundamental biological processes, including gene expression and nucleic acid stability. The presence of a methoxy group at the 5-position of the pyrimidine ring introduces unique chemical properties that can be harnessed for the development of novel molecular tools and drug candidates. This technical guide provides a comprehensive overview of 5-methoxycytidine, drawing parallels from its closely related and more extensively studied counterpart, 5-methylcytidine (5-mC), to offer insights into its synthesis, biological implications, and experimental utilization.

Core Concepts: The Significance of the 5-Position

The C5 position of cytosine is a critical site for epigenetic modifications in DNA, with 5-methylcytosine being the most well-known. This methylation plays a crucial role in regulating gene expression. The introduction of a methoxy group (–OCH3) at this position, as in 5-methoxycytidine, is expected to confer distinct properties compared to the methyl group (–CH3) of 5-methylcytidine. The methoxy group is slightly larger and more electronegative, which can influence base stacking interactions, hydrogen bonding capabilities, and interactions with proteins that recognize and bind to nucleic acids.

Synthesis of 5-Methoxycytidine and its Derivatives

While specific, detailed protocols for the synthesis of 5-methoxycytidine are not abundantly available in the public domain, its synthesis can be reasonably extrapolated from established methods for other 5-substituted cytidines, such as 5-methyl-2'-deoxycytidine and 5-hydroxymethyl-2'-deoxycytidine[1][2]. The following sections outline a plausible synthetic strategy.

Experimental Protocol: Proposed Synthesis of 5-Methoxycytidine Phosphoramidite

This protocol is adapted from the synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite[3].

Objective: To synthesize 5'-O-DMT-N4-benzoyl-5-methoxy-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite.

Materials:

-

Starting material: 2'-deoxyuridine

-

Protecting group reagents: 4,4'-dimethoxytrityl chloride (DMT-Cl), benzoyl chloride, tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Reagents for 5-position modification: N-bromosuccinimide (NBS), sodium methoxide (NaOMe)

-

Phosphitylation reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Solvents: Pyridine, dichloromethane (DCM), acetonitrile, methanol, etc.

-

Chromatography supplies: Silica gel

Procedure:

-

Protection of Hydroxyl Groups: Protect the 5' and 3' hydroxyl groups of 2'-deoxyuridine with a suitable protecting group like TBDMS.

-

Bromination of the 5-Position: Introduce a bromine atom at the 5-position of the protected uridine using NBS.

-

Methoxylation: React the 5-bromo derivative with sodium methoxide to introduce the methoxy group at the 5-position.

-

Conversion to Cytidine: Convert the 5-methoxyuridine derivative to 5-methoxycytidine using a suitable amination procedure, for example, by treatment with 1,2,4-triazole and subsequent ammonolysis.

-

Protection of the Exocyclic Amine: Protect the N4-amino group of 5-methoxycytidine with a benzoyl group.

-

Selective Deprotection and 5'-O-DMT Protection: Selectively deprotect the 5'-hydroxyl group and subsequently protect it with a DMT group.

-

Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Purification: Purify the final product using silica gel column chromatography.

Experimental Protocol: Proposed Synthesis of 5-Methoxycytidine-5'-Triphosphate

This protocol is a hypothetical adaptation based on the synthesis of other nucleoside triphosphates.

Objective: To synthesize 5-methoxycytidine-5'-triphosphate.

Materials:

-

5-Methoxycytidine

-

Phosphorylating agent (e.g., POCl3)

-

Pyrophosphate source (e.g., tributylammonium pyrophosphate)

-

Solvents: Triethyl phosphate, acetonitrile

-

Buffers for purification

Procedure:

-

Monophosphorylation: React 5-methoxycytidine with a phosphorylating agent like POCl3 in an appropriate solvent to yield 5-methoxycytidine-5'-monophosphate.

-

Activation: Activate the monophosphate, for example, by reacting it with a coupling agent.

-

Triphosphate Formation: React the activated monophosphate with a pyrophosphate salt to form the triphosphate.

-

Purification: Purify the 5-methoxycytidine-5'-triphosphate using ion-exchange chromatography.

Incorporation of 5-Methoxycytidine into Nucleic Acids

The incorporation of modified nucleotides into DNA and RNA is a cornerstone of modern molecular biology. Based on studies with 5-methyl-dCTP, it is anticipated that 5-methoxy-dCTP would be a good substrate for DNA polymerases. Similarly, 5-methoxy-CTP is expected to be efficiently incorporated into RNA by RNA polymerases like T7 RNA polymerase.

Experimental Protocol: In Vitro Transcription of RNA Containing 5-Methoxycytidine

This protocol is a general guideline for in vitro transcription and would require optimization for 5-methoxy-CTP.

Objective: To synthesize an RNA transcript containing 5-methoxycytidine.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Ribonucleotide solution mix (ATP, GTP, UTP)

-

5-Methoxycytidine-5'-triphosphate (5-moCTP)

-

Transcription buffer

-

RNase inhibitor

-

DNase I

Procedure:

-

Assemble the Transcription Reaction: In an RNase-free tube, combine the transcription buffer, ribonucleotides (with 5-moCTP completely or partially replacing CTP), the DNA template, and RNase inhibitor.

-

Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction to digest the DNA template. Incubate for 15-30 minutes at 37°C.

-

Purification of RNA: Purify the RNA transcript using a suitable method, such as lithium chloride precipitation, spin column chromatography, or denaturing polyacrylamide gel electrophoresis.

-

Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using UV-Vis spectrophotometry and gel electrophoresis.

Predicted Physicochemical and Biological Properties

While direct experimental data for 5-methoxycytidine is limited, its properties can be inferred from the well-documented effects of 5-methylcytidine.

Thermodynamic Stability of Nucleic Acid Duplexes

The incorporation of 5-methylcytosine into DNA and RNA oligonucleotides is known to increase the thermal stability of the duplex. This is attributed to the hydrophobic nature of the methyl group, which enhances base-stacking interactions. The 5-methyl group on deoxycytidine has been reported to increase the melting temperature (Tm) by approximately 1.3°C per modification. It is plausible that the methoxy group in 5-methoxycytidine would have a similar or even more pronounced stabilizing effect due to its electronic properties and potential for altered hydration patterns in the major groove.

Table 1: Predicted Thermodynamic Effects of 5-Methoxycytidine

| Modification | Predicted Change in Tm (°C per modification) | Rationale |

| 5-Methoxycytidine | ≥ +1.3 | Extrapolation from 5-methylcytidine data; the methoxy group is expected to enhance base stacking. |

Nuclease Resistance

Modifications at the 5-position of pyrimidines can confer resistance to nuclease degradation. This is a critical property for therapeutic oligonucleotides. While direct data for 5-methoxycytidine is unavailable, it is reasonable to hypothesize that the methoxy group could provide steric hindrance to nucleases, thereby increasing the half-life of RNA containing this modification.

Table 2: Predicted Nuclease Resistance

| Modification | Predicted Effect on Nuclease Resistance | Rationale |

| 5-Methoxycytidine | Increased resistance | The methoxy group may sterically hinder the approach of nucleases. |

Effects on RNA Translation

The presence of 5-methylcytosine in mRNA has a complex and context-dependent role in translation, with reports of both increased and decreased translation efficiency. The effect appears to depend on the location of the modification within the mRNA (5' UTR, coding sequence, or 3' UTR) and the specific proteins that may bind to the modified region. It is anticipated that 5-methoxycytidine would also modulate translation, and its specific effects would need to be determined experimentally.

Table 3: Predicted Effects on RNA Translation

| Modification Location | Predicted Effect on Translation | Rationale |

| 5' UTR | May increase or decrease initiation | Dependent on interactions with initiation factors and RNA binding proteins. |

| Coding Sequence | May affect elongation rate | Could alter codon recognition by the ribosome. |

| 3' UTR | May influence mRNA stability and localization | Could affect binding of regulatory proteins and microRNAs. |

Mechanism of Action: Inhibition of DNA Methyltransferases

Cytidine analogs are a well-established class of DNA methyltransferase (DNMT) inhibitors. These compounds are incorporated into DNA during replication and form a covalent bond with the DNMT enzyme, leading to its irreversible inhibition and subsequent degradation. This results in the passive demethylation of the genome as cells divide. Given its structure, 5-methoxy-2'-deoxycytidine is a potential inhibitor of DNMTs.

Table 4: Predicted DNA Methyltransferase Inhibition

| Compound | Predicted IC50 | Rationale |

| 5-Methoxy-2'-deoxycytidine | In the low micromolar range | Based on the known activity of other cytidine analogs like 5-aza-2'-deoxycytidine. |

Visualizations

Proposed Synthesis of 5-Methoxycytidine Phosphoramidite

Caption: Proposed synthetic route for 5-methoxycytidine phosphoramidite.

Mechanism of DNA Methyltransferase Inhibition

Caption: Proposed mechanism of DNA methyltransferase inhibition by 5-methoxy-2'-deoxycytidine.

Applications in Research and Drug Development

5-Methoxycytidine holds promise in several areas:

-

RNA Therapeutics: The incorporation of 5-methoxycytidine into mRNA could enhance its stability and translational efficiency while reducing its immunogenicity, making it a valuable modification for mRNA-based vaccines and therapies.

-

Antisense Oligonucleotides: Modified oligonucleotides containing 5-methoxycytidine could exhibit improved hybridization properties and nuclease resistance, leading to more potent antisense drugs.

-

Epigenetics Research: As a stable analog of modified cytidines, 5-methoxycytidine can be used as a tool to study the binding and function of proteins that recognize 5-methylcytosine and its oxidized derivatives.

-

Cancer Therapy: As a potential DNA methyltransferase inhibitor, 5-methoxy-2'-deoxycytidine could be explored as an anticancer agent.

Conclusion

5-Methoxycytidine is a cytidine analog with the potential to significantly impact the fields of molecular biology and drug development. While direct experimental data is currently sparse, a wealth of information on the closely related 5-methylcytidine provides a strong foundation for predicting its properties and for designing experiments to validate these predictions. The proposed synthetic routes and experimental protocols in this guide are intended to serve as a starting point for researchers interested in exploring the potential of this promising molecule. Further investigation into the precise effects of 5-methoxycytidine on nucleic acid structure, function, and its interaction with cellular machinery will be crucial for unlocking its full therapeutic and research potential.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Methylcytidine in RNA

A Note on 5-Methoxycytidine: Scientific literature extensively details the mechanism and application of 5-Methylcytidine (5mC) in RNA, particularly in the context of therapeutics and vaccines. In contrast, specific data on the mechanism of action of 5-Methoxycytidine is scarce. Given the structural similarity and the user's interest in the core mechanism, this guide will focus on the well-documented role of 5-Methylcytidine, which is of primary interest to researchers in the field.

Executive Summary

5-Methylcytidine (5mC) is a modified nucleoside that, when incorporated into synthetic RNA, plays a crucial role in enhancing its therapeutic potential. The primary mechanism of action revolves around the attenuation of the innate immune response, which is a critical barrier to the efficacy of exogenous RNA. By substituting cytidine with 5-Methylcytidine, the resulting RNA molecule can largely evade detection by key intracellular pattern recognition receptors (PRRs), leading to reduced immunogenicity, increased stability, and enhanced protein translation. This makes 5mC a cornerstone modification in the development of mRNA vaccines and RNA-based therapies.

Core Mechanism of Action: Evasion of the Innate Immune System

The introduction of foreign RNA into a cell typically triggers a potent innate immune response, designed to combat viral infections. This response is initiated by PRRs that recognize specific molecular patterns associated with pathogens. For RNA, key sensors include the endosomal Toll-like receptors (TLRs) and the cytosolic RIG-I-like receptors (RLRs), such as RIG-I.

5-Methylcytidine is introduced into RNA molecules during in vitro transcription (IVT). In its triphosphate form, 5-Methylcytidine triphosphate (5-mCTP), it serves as a substrate for RNA polymerases (e.g., T7 RNA polymerase), which incorporate it into the elongating RNA strand in place of canonical cytidine.

Unmodified single-stranded RNA can be recognized by TLR7/8 in endosomes, while double-stranded RNA byproducts of IVT can activate RIG-I and TLR3. The methylation at the 5th position of the cytosine base in 5mC-modified RNA sterically hinders the binding of these receptors to the RNA.[1] This disruption of receptor-RNA interaction is the linchpin of 5mC's mechanism of action.

Specifically, the incorporation of 5mC into self-amplifying RNA (saRNA) has been shown to abolish its detection by the cytosolic sensor RIG-I, particularly in plasmacytoid dendritic cells (pDCs). This leads to a significant reduction in the downstream signaling cascade that would normally result in the production of type I interferons (IFN-α/β), which are key drivers of inflammation and cellular antiviral states.[2] By mitigating this IFN response, 5mC-modified RNA avoids the translational shutdown and RNA degradation that would otherwise limit its efficacy.[1][2]

A direct consequence of bypassing the innate immune response is an increase in the stability and translational efficiency of the modified RNA.[2] Cellular defense mechanisms that would normally degrade foreign RNA are not activated, allowing the 5mC-modified mRNA to persist longer in the cytoplasm and be translated more efficiently by the ribosomal machinery. This results in a higher yield and more prolonged expression of the encoded protein, which is highly desirable for both vaccines and therapeutic applications.

Quantitative Data Summary

| Parameter | Unmodified RNA | 5mC-Modified RNA | Fold Change/Effect | Reference |

| Antigen Expression | Baseline | Increased | Significantly Higher & Prolonged | |

| Type I Interferon Production | High | Attenuated/Abolished | Significant Reduction | |

| Transfection Efficiency | Baseline | Increased | Higher | |

| Innate Immune Response | Strong | Reduced | Markedly Lower | |

| RNA Stability | Lower | Increased | More Stable/Longer Half-life |

Experimental Protocols

This protocol describes the generation of 5mC-modified RNA using a commercially available T7 RNA polymerase kit.

-

Template Preparation: A linear DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail is required. The template should be purified and quantified.

-

Reaction Assembly: For a typical 20 µL reaction, assemble the following components on ice:

-

Nuclease-free Water: to 20 µL

-

10x Reaction Buffer: 2 µL

-

ATP, GTP, UTP (100 mM each): 2 µL of each

-

CTP (100 mM): 1 µL

-

5-Methylcytidine-5'-Triphosphate (100 mM): 1 µL

-

Linear DNA Template: 1 µg

-

T7 RNA Polymerase Mix: 2 µL

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Quality Control: Assess the RNA integrity and concentration using gel electrophoresis and spectrophotometry.

This protocol outlines a general method for comparing the immunogenicity of unmodified vs. 5mC-modified RNA using human peripheral blood mononuclear cells (PBMCs).

-

Cell Culture: Isolate PBMCs from healthy donor blood and culture in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

Transfection: Plate the PBMCs and transfect them with either unmodified RNA or 5mC-modified RNA using a suitable transfection reagent (e.g., Lipofectamine MessengerMAX). Include a mock-transfected control.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.

-

Cytokine Analysis: Measure the concentration of Type I interferon (e.g., IFN-β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Compare the levels of IFN-β produced in response to unmodified RNA versus 5mC-modified RNA. A significant reduction in IFN-β levels for the 5mC-modified RNA indicates reduced immunogenicity.

Conclusion

The mechanism of action of 5-Methylcytidine as a modification in synthetic RNA is a cornerstone of modern RNA therapeutic and vaccine development. By effectively "cloaking" the RNA from the host's innate immune sensors, particularly RIG-I, 5mC incorporation dramatically reduces the immunogenicity of the RNA molecule. This evasion of the immune system not only prevents adverse inflammatory reactions but also enhances the stability and translational efficiency of the RNA, leading to more robust and sustained production of the encoded protein. This multifaceted mechanism underscores the critical importance of 5mC in unlocking the full therapeutic potential of synthetic RNA.

References

In Vivo Stability and Metabolism of 5-Methoxycytidine: A Review of Available Scientific Literature

Despite a comprehensive and systematic search of scientific databases and literature, there is a notable absence of publicly available information regarding the in vivo stability and metabolism of 5-Methoxycytidine. This technical guide sought to provide an in-depth analysis of this specific nucleoside analogue for researchers, scientists, and drug development professionals. However, extensive inquiries have failed to yield any studies detailing its pharmacokinetic profile, metabolic pathways, or quantitative data on its stability within a biological system.

The search strategy encompassed a wide range of keywords and databases, focusing on identifying any preclinical or clinical research that has investigated 5-Methoxycytidine. This included searches for its synthesis and subsequent biological evaluation, pharmacological studies, and any toxicological assessments that might provide insights into its metabolic fate. The persistent result of these searches was information pertaining to structurally related but distinct compounds, most notably 5-methylcytidine and 5-azacytidine. While these molecules share a modified cytidine core, the substitution of a methyl or an aza group at the 5-position confers significantly different chemical and biological properties compared to a methoxy group. Therefore, data on these analogues cannot be extrapolated to predict the behavior of 5-Methoxycytidine in vivo.

The lack of available data prevents the creation of the requested structured tables of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways. It is crucial for the scientific community to recognize this gap in knowledge, especially if 5-Methoxycytidine is being considered for any therapeutic or research applications.

Inferred Potential Metabolic Pathways

While no specific data exists for 5-Methoxycytidine, it is possible to hypothesize potential metabolic pathways based on the known metabolism of other nucleoside analogues. These are purely speculative and would require experimental validation.

One potential metabolic route could involve O-demethylation of the methoxy group to form 5-hydroxycytidine. This reaction is commonly catalyzed by cytochrome P450 enzymes. The resulting 5-hydroxycytidine could then be subject to further metabolism.

Another possibility is the action of cytidine deaminase, which would convert 5-Methoxycytidine to 5-methoxyuridine. This resulting uridine analogue could then enter uridine metabolic pathways.

Finally, as with many nucleoside analogues, phosphorylation by cellular kinases is a critical step for activation and potential incorporation into nucleic acids. The efficiency of 5-Methoxycytidine as a substrate for these kinases would be a key determinant of its biological activity and subsequent metabolic fate.

To illustrate these hypothetical initial metabolic steps, a conceptual workflow is presented below. It must be emphasized that this diagram is not based on experimental evidence for 5-Methoxycytidine but on general principles of nucleoside metabolism.

Caption: Hypothetical initial metabolic pathways of 5-Methoxycytidine.

Future Research Directions

The absence of data on the in vivo stability and metabolism of 5-Methoxycytidine highlights a clear need for foundational research. Key experimental areas that would need to be addressed include:

-

Pharmacokinetic studies: In vivo studies in animal models are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 5-Methoxycytidine. This would involve quantifying the compound and its potential metabolites in plasma, urine, and various tissues over time to determine key parameters such as half-life, clearance, and volume of distribution.

-

Metabolite identification: In vitro studies using liver microsomes, hepatocytes, and other relevant cell lines, followed by in vivo sample analysis, would be required to identify the major metabolites of 5-Methoxycytidine. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be essential for this work.

-

Enzyme kinetics: Studies to identify the specific enzymes responsible for the metabolism of 5-Methoxycytidine would provide crucial insights into potential drug-drug interactions and inter-individual variability in its metabolism.

The Role of 5-Methylcytidine (m5C) in Epitranscriptomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epitranscriptomics and the Significance of 5-Methylcytidine

The field of epitranscriptomics has unveiled a new layer of gene regulation, demonstrating that post-transcriptional modifications of RNA molecules are not merely static decorations but dynamic and functionally significant events. These modifications, collectively known as the "epitranscriptome," play a crucial role in controlling the fate and function of RNA. Among the more than 170 known RNA modifications, 5-methylcytidine (m5C) has emerged as a key player in a multitude of biological processes.[1][2] This technical guide provides an in-depth exploration of the role of m5C in epitranscriptomics, focusing on its deposition, removal, recognition, and functional consequences.

Chemical Properties of 5-Methylcytidine

5-Methylcytidine is a modified nucleoside where a methyl group is attached to the 5th carbon of the cytosine ring.[3] This seemingly simple modification has profound effects on the properties of the RNA molecule.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₅N₃O₅ | --INVALID-LINK-- |

| Molar Mass | 257.24 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | --INVALID-LINK-- |

The Dynamic Regulation of m5C in RNA

The levels of m5C in RNA are dynamically regulated by a coordinated interplay of three classes of proteins: "writers," "erasers," and "readers."

-

Writers (Methyltransferases): These enzymes are responsible for depositing the m5C mark on RNA. The primary m5C methyltransferases belong to the NOL1/NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog DNMT2.[2]

-

Erasers (Demethylases): The removal of the methyl group from m5C is a more complex, oxidative process. The Ten-Eleven Translocation (TET) family of enzymes can oxidize m5C to 5-hydroxymethylcytidine (hm5C) and further to 5-formylcytidine (f5C).[1] ALKBH1 is another dioxygenase that can convert m5C to hm5C and f5C.

-

Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified RNA, thereby mediating its downstream effects. Y-box binding protein 1 (YBX1) and Aly/REF export factor (ALYREF) are two well-characterized m5C reader proteins.

Caption: The dynamic regulation of 5-methylcytidine (m5C) by writer, eraser, and reader proteins.

Functional Roles of m5C in Different RNA Species

The m5C modification is found in various types of RNA, and its functional consequences are context-dependent.

Quantitative Distribution of m5C Writers and Erasers

| Protein Family | Members | Primary Substrates | Cellular Localization |

| NSUN Family | NSUN1-NSUN7 | rRNA, tRNA, mRNA | Nucleus, Mitochondria |

| DNMT2 | DNMT2 | tRNA | Cytoplasm |

| TET Family | TET1, TET2, TET3 | mRNA | Nucleus |

| ALKBH1 | ALKBH1 | tRNA | Cytoplasm, Mitochondria |

Messenger RNA (mRNA)

In mRNA, m5C sites are enriched in the 5' and 3' untranslated regions (UTRs) and around the start codon. This modification has been shown to:

-

Enhance mRNA stability: The reader protein YBX1 can bind to m5C-modified mRNA and protect it from degradation.

-

Promote mRNA nuclear export: The reader protein ALYREF recognizes m5C and facilitates the export of mRNA from the nucleus to the cytoplasm.

-

Modulate translation: The presence of m5C in mRNA can influence translation efficiency. For instance, m5C modification in self-amplifying RNA (saRNA) has been shown to increase translation efficiency.

Transfer RNA (tRNA)

tRNA is one of the most heavily modified RNA species, and m5C is a common modification. It is crucial for:

-

tRNA stability and structure: m5C contributes to the correct folding and structural integrity of tRNA molecules.

-

Accurate translation: Modifications in the anticodon loop, including m5C, are critical for proper codon recognition and translational fidelity.

Ribosomal RNA (rRNA)

m5C is also present in rRNA, where it is thought to play a role in ribosome biogenesis and function, ultimately impacting the process of protein synthesis.

Experimental Protocols for m5C Detection and Analysis

Several techniques have been developed to detect and quantify m5C in RNA. The choice of method depends on the specific research question, the required resolution, and the amount of starting material.

RNA Bisulfite Sequencing (RNA-BisSeq)

This is a widely used method for single-base resolution mapping of m5C sites across the transcriptome.

Protocol Overview:

-

RNA Isolation: Isolate total RNA from the cells or tissues of interest. Ensure high quality and integrity of the RNA.

-

Bisulfite Conversion: Treat the RNA with sodium bisulfite. This chemical treatment converts unmethylated cytosine residues to uracil, while 5-methylcytosine remains unchanged.

-

Reverse Transcription: Perform reverse transcription on the bisulfite-treated RNA to generate cDNA. During this step, the uracils are read as thymines.

-

PCR Amplification: Amplify the cDNA using primers specific to the target region of interest.

-

Sequencing: Sequence the PCR products.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Sites that were originally m5C will appear as cytosine, while unmethylated cytosines will appear as thymine.

Caption: A simplified workflow for the detection of 5-methylcytidine using RNA bisulfite sequencing.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and quantitative method for detecting and quantifying various RNA modifications, including m5C.

Protocol Overview:

-

RNA Digestion: Digest the purified RNA into single nucleosides using a cocktail of nucleases and phosphatases.

-

Chromatographic Separation: Separate the resulting nucleosides using liquid chromatography.

-

Mass Spectrometry Analysis: Introduce the separated nucleosides into a mass spectrometer. The instrument measures the mass-to-charge ratio of each nucleoside, allowing for their identification and quantification.

-

Quantification: The amount of m5C can be quantified by comparing its signal intensity to that of an isotopically labeled internal standard.

Quantitative Data from LC-MS/MS Analysis

| Sample | m5C/C ratio (%) | Reference |

| Human HeLa cell total RNA | ~0.1-0.2 | |

| Mouse embryonic stem cell total RNA | ~0.3 | |

| E. coli tRNA | ~1.5 |

Note: These values are approximate and can vary depending on the cell type, growth conditions, and analytical method.

Conclusion and Future Perspectives

The study of 5-methylcytidine has significantly advanced our understanding of epitranscriptomics. The dynamic nature of this modification, governed by a dedicated set of writers, erasers, and readers, highlights its importance in the fine-tuning of gene expression. Future research will likely focus on elucidating the complete repertoire of m5C-regulated pathways, understanding how dysregulation of m5C contributes to human diseases, and exploring the potential of targeting m5C regulatory proteins for therapeutic intervention. The continued development of sensitive and high-resolution detection methods will be crucial for unraveling the full complexity of the m5C epitranscriptome.

References

The Unseen Influence: A Technical Guide to 5-Methylcytidine (m5C) in RNA

A Note to Our Audience: This guide was initially conceived to explore the natural occurrence of 5-Methoxycytidine (5-moC) in RNA. However, a comprehensive review of the current scientific literature reveals a scarcity of information regarding the natural presence and biological significance of this specific modification. In contrast, the closely related modification, 5-methylcytidine (m5C), is a well-documented and abundant feature of the epitranscriptome with profound implications for RNA function and cellular regulation. Therefore, this technical guide will focus on the extensive body of knowledge surrounding 5-methylcytidine in RNA, providing researchers, scientists, and drug development professionals with a thorough understanding of its biology, detection, and functional roles.

Introduction to 5-Methylcytidine (m5C): An Abundant Epitranscriptomic Mark

5-methylcytosine (m5C) is a post-transcriptional modification where a methyl group is added to the 5th carbon of the cytosine ring in an RNA molecule.[1][2] This seemingly simple modification is a crucial player in the dynamic world of epitranscriptomics, influencing a wide array of biological processes.[2][3] Found in all three domains of life—archaea, bacteria, and eukarya—m5C is present in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and other non-coding RNAs.[4] Its presence and dynamic regulation are essential for maintaining cellular homeostasis, and dysregulation has been implicated in numerous diseases, including cancer and neurological disorders.

Distribution and Abundance of 5-Methylcytidine in RNA

The distribution of m5C is not uniform across different RNA types, with tRNA and rRNA being the most abundantly modified. In recent years, advances in high-throughput sequencing have also revealed numerous m5C sites within mRNAs, challenging the earlier notion that this modification was rare in coding transcripts.

| RNA Type | Organism/Cell Line | Abundance (m5C/C ratio or other metrics) | Key Locations | Reference(s) |

| tRNA | Human | High abundance, multiple sites per tRNA | Anticodon loop (e.g., C38), variable loop (C48, C49) | |

| Saccharomyces cerevisiae (Yeast) | ~1.5 mol m5C per mol tRNA Phe | Anticodon stem-loop | ||

| rRNA | Human | Present in both large and small subunits | 28S rRNA (positions 3782, 4447) | |

| Escherichia coli | Three m5C residues in total rRNA | 16S rRNA | ||

| mRNA | Human (HeLa cells) | Over 10,000 potential m5C sites identified | Enriched in 5' and 3' UTRs, near translation start sites | |

| Mouse | Tissue-specific and dynamic patterns | CG-rich regions | ||

| Archaeal mRNA | Sulfolobus solfataricus | Detected within various mRNAs | Consensus motif: AUCGANGU |

The m5C Regulatory Machinery: Writers, Erasers, and Readers

The dynamic regulation of m5C is orchestrated by a set of specialized proteins that install, remove, and recognize this modification.

3.1. "Writers": The RNA Methyltransferases

The addition of the methyl group to cytosine is catalyzed by a family of enzymes known as RNA methyltransferases. The primary writers of m5C belong to the NOL1/NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog DNMT2 .

-

NSUN Family: This family consists of seven members in humans (NSUN1-7), each with distinct substrate specificities. For example, NSUN2 is a major methyltransferase for both tRNA and mRNA, while NSUN6 specifically methylates C72 in certain tRNAs.

-

DNMT2 (TRDMT1): Despite its name, DNMT2 primarily functions as a tRNA methyltransferase, targeting cytosine 38 in the anticodon loop of specific tRNAs, such as tRNAAsp.

3.2. "Erasers": The Demethylases

The removal of the methyl group from m5C is a more recently discovered and less understood process. The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) are known to oxidize 5-methylcytosine in DNA and have also been shown to oxidize m5C in RNA to 5-hydroxymethylcytidine (5hmC), 5-formylcytidine (5fC), and 5-carboxylcytidine (5caC). This oxidative pathway is considered the primary mechanism for m5C demethylation.

3.3. "Readers": The Effector Proteins

m5C exerts its biological functions by being recognized by specific RNA-binding proteins known as "readers." These proteins bind to m5C-modified RNA and mediate downstream effects.

-

ALYREF (Aly/REF export factor): ALYREF is a key reader that recognizes m5C in mRNA and facilitates its export from the nucleus to the cytoplasm for translation.

-

YBX1 (Y-box binding protein 1): YBX1 binds to m5C-modified mRNAs and enhances their stability, protecting them from degradation.

Biological Functions of 5-Methylcytidine in RNA

The presence of m5C has profound effects on various aspects of RNA metabolism and function.

-

RNA Stability: m5C modification, particularly in tRNA, contributes to its structural integrity and stability, protecting it from degradation. In mRNA, the binding of the reader protein YBX1 to m5C sites enhances transcript stability.

-

Translation Regulation: m5C can either promote or inhibit translation depending on its location within an mRNA. For instance, m5C in the 3' UTR of CDK1 mRNA enhances its translation. In tRNA, m5C in the anticodon loop is crucial for accurate codon recognition and efficient translation.

-

RNA Export: The recognition of m5C in mRNA by ALYREF is a key step in the nuclear export of these transcripts, making them available for translation in the cytoplasm.

-

Stress Response: The levels and patterns of m5C modification can change in response to cellular stress, suggesting a role in the adaptive response.

Experimental Protocols for 5-Methylcytidine Analysis

Several techniques are employed to detect and quantify m5C in RNA. The choice of method depends on the specific research question, whether it's global quantification, transcriptome-wide mapping at single-nucleotide resolution, or locus-specific analysis.

5.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global Quantification

LC-MS/MS is a highly sensitive and accurate method for determining the overall abundance of m5C in a total RNA sample.

Protocol Outline:

-

RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol (e.g., TRIzol extraction).

-

RNA Digestion: Digest the purified RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled 5-methylcytidine internal standard to the digested sample for accurate quantification.

-

LC Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for 5-methylcytidine and its labeled internal standard are monitored.

-

Data Analysis: Calculate the m5C/C ratio by comparing the peak areas of endogenous m5C to that of the internal standard and the unmodified cytosine.

5.2. RNA Bisulfite Sequencing (RNA-BS-seq) for Single-Base Resolution Mapping

RNA-BS-seq is the gold standard for identifying m5C sites at single-nucleotide resolution across the transcriptome. The method relies on the chemical conversion of unmethylated cytosines to uracils by sodium bisulfite, while m5C residues remain unchanged.

Protocol Outline:

-

RNA Isolation and Fragmentation: Isolate high-quality RNA and fragment it to a suitable size for sequencing.

-

Bisulfite Conversion: Treat the fragmented RNA with sodium bisulfite, which converts unmethylated cytosine to uracil.

-

Reverse Transcription and cDNA Synthesis: Synthesize cDNA from the bisulfite-treated RNA. During this step, the uracils are read as thymines.

-

Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference transcriptome. Unmethylated cytosines will appear as thymines in the sequencing data, while 5-methylcytosines will remain as cytosines. Computational analysis is then used to identify the m5C sites.

5.3. Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is an antibody-based method used to enrich for m5C-containing RNA fragments, allowing for the identification of m5C-modified transcripts.

Protocol Outline:

-

RNA Isolation and Fragmentation: Isolate total RNA and fragment it into smaller pieces.

-

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for 5-methylcytosine.

-

Enrichment: Use magnetic beads coupled to a secondary antibody (e.g., Protein G) to pull down the antibody-RNA complexes, thereby enriching for m5C-containing fragments.

-

RNA Elution and Library Preparation: Elute the enriched RNA from the beads and prepare a sequencing library. An input control library should also be prepared from the fragmented RNA before immunoprecipitation.

-

Sequencing and Data Analysis: Sequence both the immunoprecipitated and input libraries. The enrichment of reads in the immunoprecipitated sample compared to the input sample indicates the location of m5C-modified regions.

Signaling Pathways and Logical Relationships

The regulation and function of m5C involve intricate cellular pathways. The following diagrams illustrate some of these key processes.

Caption: The dynamic lifecycle of 5-methylcytidine (m5C) in RNA, involving writers, erasers, and readers.

Caption: Functional consequences of m5C modification on mRNA fate, including nuclear export and stability.

Caption: A simplified workflow for the detection of m5C in RNA using bisulfite sequencing.

Conclusion and Future Perspectives